molecular formula C26H35BrO17 B12822168 Acetobromolactose

Acetobromolactose

Cat. No.: B12822168
M. Wt: 699.4 g/mol
InChI Key: NLFHLQWXGDPOME-KQGMPROSSA-N
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Description

The compound (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(((2R,3R,4S,5R)-4,5-diacetoxy-2-(acetoxymethyl)-6-bromotetrahydro-2h-pyran-3-yl)oxy)tetrahydro-2h-pyran-3,4,5-triyl triacetate is a complex organic molecule It belongs to the class of acetates and is characterized by multiple acetoxy groups and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(((2R,3R,4S,5R)-4,5-diacetoxy-2-(acetoxymethyl)-6-bromotetrahydro-2h-pyran-3-yl)oxy)tetrahydro-2h-pyran-3,4,5-triyl triacetate typically involves multi-step organic reactions. The starting materials are often simple sugars or sugar derivatives, which undergo a series of acetylation and bromination reactions. The reaction conditions usually require the presence of acetic anhydride, a brominating agent such as N-bromosuccinimide, and a catalyst like pyridine. The reactions are carried out under controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale batch reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors might also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The acetoxy groups can be oxidized to form carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol or water.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • De-brominated derivatives from reduction.
  • Substituted derivatives from nucleophilic substitution.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of acetoxy and bromine groups on biological systems.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The acetoxy groups can participate in esterification reactions, while the bromine atom can engage in halogen bonding. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules. The pathways involved include ester hydrolysis and nucleophilic substitution, which can lead to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(((2R,3R,4S,5R)-4,5-diacetoxy-2-(acetoxymethyl)-tetrahydro-2h-pyran-3-yl)oxy)tetrahydro-2h-pyran-3,4,5-triyl triacetate: Lacks the bromine atom.

    (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(((2R,3R,4S,5R)-4,5-diacetoxy-2-(acetoxymethyl)-6-chlorotetrahydro-2h-pyran-3-yl)oxy)tetrahydro-2h-pyran-3,4,5-triyl triacetate: Contains a chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(((2R,3R,4S,5R)-4,5-diacetoxy-2-(acetoxymethyl)-6-bromotetrahydro-2h-pyran-3-yl)oxy)tetrahydro-2h-pyran-3,4,5-triyl triacetate makes it unique compared to its analogs. Bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.

Properties

Molecular Formula

C26H35BrO17

Molecular Weight

699.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19+,20-,21+,22+,23-,24-,25?,26+/m1/s1

InChI Key

NLFHLQWXGDPOME-KQGMPROSSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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